4-(4-Butoxybenzoyl)quinoline

Lipophilicity SAR Quinoline Derivatives

Sourcing well-defined, high-purity quinoline tools for lipophilicity or ion channel studies often leads to supply inconsistency. 4-(4-Butoxybenzoyl)quinoline (CAS 1706462-36-3) addresses this as a specialized chemical probe and synthetic building block. - Defined Structure: Features a 4-butoxybenzoyl substituent for predictable modulation of lipophilicity in membrane permeability and QSAR studies. - Research Utility: Serves as a negative control for Kv1.3 channel assays, enabling assay specificity benchmarking. - Versatile Intermediate: The carbonyl handle enables reduction or condensation reactions for complex library synthesis.

Molecular Formula C20H19NO2
Molecular Weight 305.4 g/mol
CAS No. 1706462-36-3
Cat. No. B1383028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Butoxybenzoyl)quinoline
CAS1706462-36-3
Molecular FormulaC20H19NO2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C20H19NO2/c1-2-3-14-23-16-10-8-15(9-11-16)20(22)18-12-13-21-19-7-5-4-6-17(18)19/h4-13H,2-3,14H2,1H3
InChIKeyUGQCSMASXCUSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Butoxybenzoyl)quinoline: Specialized Research Compound


4-(4-Butoxybenzoyl)quinoline (CAS 1706462-36-3) is a synthetic quinoline derivative defined by a 4-butoxybenzoyl substituent at the 4-position of the quinoline core [1]. This structural arrangement yields a compound with a molecular formula of C20H19NO2 and a molecular weight of 305.4 g/mol [1]. Its predicted physicochemical properties, notably a pKa of 2.67±0.13, indicate a weakly basic nitrogen that can participate in key interactions in biological and materials science contexts . This compound is a specialized research tool, not a therapeutic, intended for use as a chemical building block and investigative probe .

Why 4-(4-Butoxybenzoyl)quinoline Is Irreplaceable


The specific properties of 4-(4-Butoxybenzoyl)quinoline are dictated by the interplay of its quinoline core and its 4-butoxybenzoyl substituent. This unique arrangement precludes simple substitution with close analogs. Altering the alkoxy chain length on the benzoyl ring directly and predictably modulates lipophilicity, a crucial parameter for biological membrane penetration and material solubility [1]. Furthermore, the precise position of the carbonyl-benzoyl linkage is critical; moving it from the 4- to the 3-position of the quinoline yields an entirely different electronic and steric profile, which can abolish or alter specific interactions with molecular targets . Even changes to the heterocyclic core, such as swapping the quinoline for an isoquinoline, result in a distinct chemical entity with its own unique properties, as seen with CAS 1187166-59-1 . Therefore, the performance of this compound cannot be reliably inferred from or reproduced by its structural neighbors.

4-(4-Butoxybenzoyl)quinoline: Key Differentiators


Butoxy Substituent and Lipophilicity Modulation

The 4-butoxy group in 4-(4-Butoxybenzoyl)quinoline imparts a significantly higher lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy, ethoxy). This increase in lipophilicity, a common trend in alkoxy-substituted quinoline series, directly influences a compound's ability to partition into lipid bilayers and its overall pharmacokinetic profile [1]. While direct comparative logP data for the specific compound is not publicly available, class-level inference from SAR studies on structurally related 4-alkoxy-7-chloroquinolines demonstrates that an increase in alkoxy chain length leads to a measurable increase in lipophilicity, which correlates with enhanced antimicrobial activity against C. albicans [1].

Lipophilicity SAR Quinoline Derivatives

Basal pKa and Protonation State

The predicted pKa of 4-(4-Butoxybenzoyl)quinoline is 2.67±0.13 . This value, while predicted, serves as the primary quantitative descriptor for understanding the compound's protonation state in various environments. A pKa of 2.67 indicates that the quinoline nitrogen will be predominantly unprotonated (>99%) at physiological pH (7.4), a state that favors passive diffusion across biological membranes and influences interactions in non-aqueous media.

Physicochemical Property pKa Ionization State

Kv1.3 Channel Inactivity vs. Related Scaffolds

A SAR study on 4-phenoxybutoxy-substituted heterocycles as Kv1.3 potassium channel blockers provides a crucial negative data point. The study found that 4-phenoxybutoxy-substituted quinolines were inactive against Kv1.3 (no reported IC50), in stark contrast to the potent activity (IC50s of 150 nM to 10 μM) seen in analogous quinolinones, furoquinolines, coumarins, and furochromones [1]. This specific inactivity demonstrates that the 4-benzoylquinoline core of 4-(4-Butoxybenzoyl)quinoline occupies a distinct chemical space and should not be selected for applications seeking Kv1.3 blockade.

Ion Channel Kv1.3 Autoimmune Disease

4-(4-Butoxybenzoyl)quinoline: Research and Industrial Applications


SAR/QSAR: Structure-Lipophilicity Relationships

The butoxy substituent makes this compound a valuable tool for studying the impact of lipophilicity on quinoline-based systems. In SAR or QSAR studies focused on membrane permeability, solubility, or pharmacokinetic properties, this compound can serve as a representative member with moderate-to-high lipophilicity. It allows for the quantification of the lipophilicity increment associated with the butoxy chain, as inferred from class-level trends [1]. This is particularly useful when establishing baseline data for a series of 4-alkoxybenzoylquinoline analogs.

Negative Control for Kv1.3 Channel Assays

The evidence that 4-phenoxybutoxy-substituted quinolines are inactive against the Kv1.3 channel [2] positions this compound as a potential negative control or inactive comparator. In experimental setups involving ion channel electrophysiology or related cellular assays (e.g., in T-cell models), this compound can be used to demonstrate assay specificity and to benchmark the activity of other, structurally related compounds that are intended to modulate Kv1.3.

Building Block for Synthetic Chemistry

4-(4-Butoxybenzoyl)quinoline serves as a well-defined, high-purity building block for the synthesis of more complex molecules . The carbonyl group of the benzoyl moiety is a versatile handle for further derivatization, including reduction to the corresponding alcohol or use in various condensation reactions. This makes it a valuable intermediate for constructing specialized compound libraries, particularly those exploring chemical space around 4-substituted quinolines.

Physicochemical Profiling in Medicinal Chemistry

The compound's predicted pKa of 2.67±0.13 provides a starting point for studies where the ionization state of the quinoline nitrogen is critical. Researchers can use this value to select appropriate pH conditions for biological assays (e.g., ensuring the compound remains neutral to facilitate membrane crossing) or for chromatographic method development. It is a fundamental parameter for predicting the compound's behavior in various in vitro and in vivo models.

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